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Introduction
LHF-535 is a novel, orally bioavailable small-molecule antiviral agent under development for

the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][2][3] As

a first-in-class viral entry inhibitor, LHF-535 targets the arenavirus envelope glycoprotein (GP),

a critical component for viral entry into host cells.[4][5] This technical guide provides a

comprehensive overview of the chemical structure, physicochemical and pharmacological

properties, and the underlying mechanism of action of LHF-535. Detailed experimental

protocols for its evaluation and visualization of its therapeutic intervention in the viral life cycle

are also presented to support further research and development efforts.

Chemical Structure and Properties
LHF-535, a bis-substituted benzimidazole derivative, is an optimized analog of the earlier

arenavirus entry inhibitor ST-193.[6][7] Its chemical structure and properties are summarized

below.
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Property Value Reference

IUPAC Name

(Z)-2-(4-(2-(1-(4-

Isopropoxyphenyl)-1H-

benzo[d]imidazol-5-

yl)vinyl)phenyl)propan-2-ol

[8]

Chemical Formula C27H28N2O2 [8]

Molecular Weight 412.53 g/mol [8]

CAS Number 1450929-77-7 [8]

SMILES

CC(O)

(C1=CC=C(/C=C\C2=CC=C3N

(C4=CC=C(OC(C)C)C=C4)C=

NC3=C2)C=C1)C

[8]

Appearance Solid powder [8]

Solubility
Soluble in DMSO. Insoluble in

water (< 0.1 mg/mL).
[2][8]

Pharmacological Properties
LHF-535 has demonstrated potent and broad-spectrum antiviral activity against various

arenaviruses by inhibiting viral entry. Its pharmacological profile is detailed in the following

tables.

In Vitro Activity
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Virus Assay Cell Line
Potency
(IC50/EC50)

Selectivity
Index (SI)

Reference

Lassa virus

(various

strains)

Lentiviral

Pseudotype

Infectivity

HEK293T
0.1–0.3 nM

(IC50)

>33,333 -

100,000
[6]

Lassa virus

(LP strain)

Lentiviral

Pseudotype

Infectivity

HEK293T
~30 nM

(IC50)
>333 [6]

Junín virus

Lentiviral

Pseudotype

Infectivity

HEK293T
<1 µM

(EC50)
>10 [9]

Machupo

virus

Lentiviral

Pseudotype

Infectivity

HEK293T
<1 µM

(EC50)
>10 [9]

VSVg

Lentiviral

Pseudotype

Infectivity

HEK293T
1-10 µM

(EC50)
>1-10 [9]

Junín virus

(Romero

strain)

Virus Yield

Reduction
Vero

Potent

Inhibition
- [9]

Junín virus

(Candid#1

strain)

Virus Yield

Reduction
Vero

No significant

inhibition
- [9]

In Vivo Activity
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Animal Model Virus
LHF-535 Dose
& Regimen

Key Findings Reference

AG129 Mice Tacaribe virus
10 or 30

mg/kg/day, oral

Protected mice

from lethal

challenge and

reduced viral

titers in plasma,

spleen, and liver.

[6][10]

AG129 Mice Tacaribe virus

10 mg/kg/day,

oral (post-

exposure)

Showed

therapeutic

efficacy when

treatment was

initiated up to 3

days post-

infection.

[10]

Strain 13 Guinea

Pigs

Lassa virus

(Josiah strain)

50 mg/kg/day,

intraperitoneal

100% protection

from lethality

when treatment

initiated 1 or 3

days post-

infection.

Reduced viremia

and clinical

signs.

[11][12]

Clinical Trials
Phase 1a and 1b clinical trials in healthy adult volunteers have demonstrated that LHF-535 is

well-tolerated with a favorable safety profile.[2][5][13] The pharmacokinetic data from these

studies show rapid absorption and a long half-life, with exposures that are predicted to be

effective in suppressing viral replication.[1][13][14]

Mechanism of Action and Signaling Pathway
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LHF-535 is a viral entry inhibitor that targets the arenavirus envelope glycoprotein (GP)

complex.[4][5] The GP complex, composed of the subunits GP1, GP2, and the stable signal

peptide (SSP), mediates the attachment of the virus to the host cell and the subsequent fusion

of the viral and endosomal membranes.[6][7]

The proposed mechanism of action for LHF-535 involves its binding to the GP complex, which

stabilizes the prefusion conformation.[4] This stabilization prevents the pH-dependent

conformational changes in the GP2 subunit that are essential for membrane fusion following

endocytosis.[7][11] By blocking this critical step, LHF-535 effectively traps the virus within the

endosome, preventing the release of the viral genome into the cytoplasm and thereby inhibiting

viral replication.
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Arenavirus Entry Pathway and LHF-535 Inhibition
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Arenavirus entry pathway and the inhibitory point of LHF-535.
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Experimental Protocols
The antiviral activity of LHF-535 is primarily evaluated using two key in vitro assays: the

lentiviral pseudotype infectivity assay and the virus-yield reduction assay.

Lentiviral Pseudotype Infectivity Assay
This assay provides a safe and quantitative method to screen for inhibitors of viral entry without

the need for high-containment biosafety facilities. It utilizes a replication-defective lentivirus

(e.g., HIV-1) pseudotyped with the envelope glycoproteins of the arenavirus of interest.

Methodology:

Pseudovirus Production:

Co-transfect producer cells (e.g., HEK293T) with three plasmids:

A plasmid encoding the lentiviral backbone with a reporter gene (e.g., luciferase or

GFP).

A packaging plasmid providing the necessary lentiviral structural and enzymatic

proteins.

A plasmid expressing the arenavirus glycoprotein of interest.

Incubate the transfected cells for 48-72 hours to allow for the production of pseudoviral

particles.

Harvest the cell culture supernatant containing the pseudoviruses and clarify by

centrifugation.

Infectivity Assay:

Seed target cells (e.g., HEK293T or Vero) in 96-well plates.

Prepare serial dilutions of LHF-535.

Pre-incubate the cells with the diluted LHF-535 for a short period (e.g., 1 hour).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b608563?utm_src=pdf-body
https://www.benchchem.com/product/b608563?utm_src=pdf-body
https://www.benchchem.com/product/b608563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the pseudovirus supernatant to the wells.

Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

Data Analysis:

Measure the reporter gene expression (e.g., luciferase activity or percentage of GFP-

positive cells).

Calculate the percentage of inhibition for each drug concentration relative to the virus-only

control.

Determine the 50% inhibitory concentration (IC50) by fitting the dose-response data to a

non-linear regression model.

Virus-Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus

particles from cells infected with the wild-type arenavirus. This assay must be performed in an

appropriate high-containment facility.

Methodology:

Cell Infection and Treatment:

Seed a suitable cell line (e.g., Vero cells) in multi-well plates.

Infect the cells with the wild-type arenavirus at a specific multiplicity of infection (MOI).

After a 1-hour adsorption period, remove the virus inoculum and add a culture medium

containing serial dilutions of LHF-535.

Virus Harvest:

Incubate the plates for a period that allows for one or more rounds of viral replication (e.g.,

24-72 hours).

Collect the cell culture supernatant, which contains the progeny virus.
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Virus Titer Determination:

Determine the titer of the infectious virus in the harvested supernatant using a plaque

assay or a 50% tissue culture infectious dose (TCID50) assay on a fresh monolayer of

susceptible cells.

Data Analysis:

Calculate the reduction in virus titer for each drug concentration compared to the

untreated control.

Determine the 50% effective concentration (EC50), which is the concentration of the

compound that reduces the virus yield by 50%.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the in vitro evaluation of

LHF-535.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b608563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Evaluation Workflow for LHF-535
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A representative experimental workflow for the in vitro evaluation of LHF-535.
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Conclusion
LHF-535 is a potent and promising antiviral candidate for the treatment of Lassa fever and

other arenaviral hemorrhagic fevers. Its mechanism as a viral entry inhibitor, targeting the viral

glycoprotein complex, provides a specific and effective means of halting viral replication. The

data from in vitro, in vivo, and early-phase clinical studies are encouraging, supporting its

continued development. This technical guide provides a foundational resource for researchers

and drug development professionals working on arenavirus therapeutics, facilitating a deeper

understanding of LHF-535 and its potential to address a significant unmet medical need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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